![molecular formula C72H78N10O27 B12109524 5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12109524.png)
5-[[1-[[3-Carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is a highly sensitive and photostable fluorogenic substrate used primarily for the determination of intracellular caspase-3 activity . The compound consists of two four-amino acid peptides (Asp-Glu-Val-Asp) linked to the fluorophore Rhodamine 110, which can be detected at an emission wavelength of 535 nm using an excitation wavelength of 485 nm .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 involves the coupling of the peptide sequence Asp-Glu-Val-Asp to the fluorophore Rhodamine 110. The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Asp-Glu-Val-Asp is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The synthesized peptide is then coupled to Rhodamine 110 using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.
Industrial Production Methods
Industrial production of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to produce the compound in bulk quantities while maintaining high purity standards .
化学反応の分析
Types of Reactions
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 primarily undergoes hydrolysis reactions when exposed to specific enzymes such as caspase-3. The hydrolysis of the peptide bonds releases the fluorophore Rhodamine 110, which can then be detected using fluorescence-based techniques .
Common Reagents and Conditions
Enzymes: Caspase-3 is the primary enzyme used to catalyze the hydrolysis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110.
Major Products Formed
The major product formed from the hydrolysis of (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is Rhodamine 110, which exhibits strong fluorescence and can be easily detected .
科学的研究の応用
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Apoptosis Detection: The compound is widely used as a fluorogenic substrate for detecting caspase-3 activity, which is a key indicator of apoptosis (programmed cell death) in cells.
Fluorescence Microscopy: The compound’s strong fluorescence makes it suitable for use in fluorescence microscopy to visualize and quantify caspase-3 activity in cells.
作用機序
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 exerts its effects through the following mechanism:
Substrate Recognition: The peptide sequence Asp-Glu-Val-Asp is recognized and bound by the active site of caspase-3.
Hydrolysis: Caspase-3 catalyzes the hydrolysis of the peptide bonds, releasing the fluorophore Rhodamine 110.
Fluorescence Detection: The released Rhodamine 110 exhibits strong fluorescence, which can be detected and quantified using fluorescence-based techniques.
類似化合物との比較
Similar Compounds
(H-Asp-Glu-Val-Asp)₂-Rhodamine 110: Similar to (Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 but with a different protecting group on the peptide sequence.
(Z-DEVD)₂-Rhodamine 110: Another variant with a different peptide sequence (Asp-Glu-Val-Asp) linked to Rhodamine 110.
Uniqueness
(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110 is unique due to its high sensitivity and photostability, making it an ideal fluorogenic substrate for detecting caspase-3 activity. Its strong fluorescence and compatibility with various detection methods (e.g., flow cytometry, microwell plate reader, fluorescence microscopy) further enhance its utility in scientific research .
特性
IUPAC Name |
5-[[1-[[3-carboxy-1-[[6'-[[3-carboxy-2-[[2-[[4-carboxy-2-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H78N10O27/c1-35(2)59(81-61(95)45(23-25-53(83)84)75-65(99)49(31-57(91)92)79-70(104)106-33-37-13-7-5-8-14-37)67(101)77-47(29-55(87)88)63(97)73-39-19-21-43-51(27-39)108-52-28-40(20-22-44(52)72(43)42-18-12-11-17-41(42)69(103)109-72)74-64(98)48(30-56(89)90)78-68(102)60(36(3)4)82-62(96)46(24-26-54(85)86)76-66(100)50(32-58(93)94)80-71(105)107-34-38-15-9-6-10-16-38/h5-22,27-28,35-36,45-50,59-60H,23-26,29-34H2,1-4H3,(H,73,97)(H,74,98)(H,75,99)(H,76,100)(H,77,101)(H,78,102)(H,79,104)(H,80,105)(H,81,95)(H,82,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLMIVOGDRELQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC5=CC=CC=C5)C6=CC=CC=C6C(=O)O3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H78N10O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
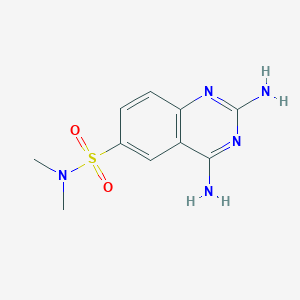
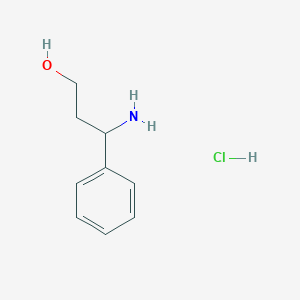


![5-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12109462.png)
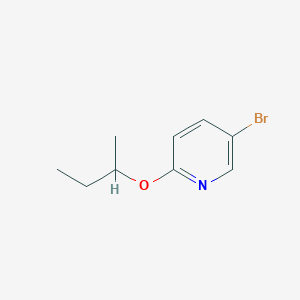


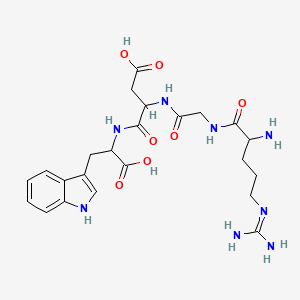
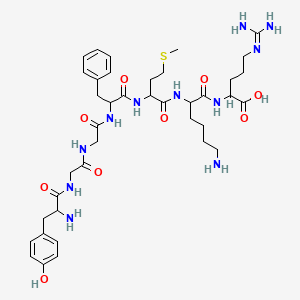

![1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)
![2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester](/img/structure/B12109525.png)

